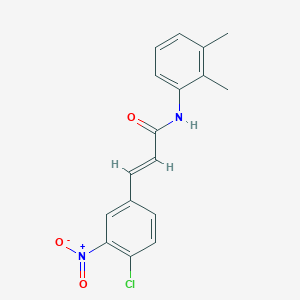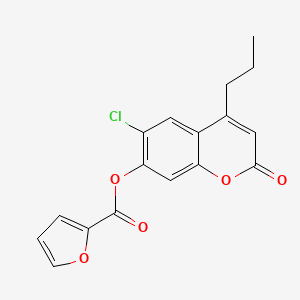
2-chloro-N-cyclohexyl-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-cyclohexyl-4-methylbenzamide, also known as CCMB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. CCMB belongs to the class of amides and is commonly used in medicinal and agricultural research.
科学的研究の応用
2-chloro-N-cyclohexyl-4-methylbenzamide has been extensively studied for its potential applications in medicinal and agricultural research. In medicinal research, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated as a potential treatment for neuropathic pain and epilepsy. In agricultural research, 2-chloro-N-cyclohexyl-4-methylbenzamide has been used as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests.
作用機序
The mechanism of action of 2-chloro-N-cyclohexyl-4-methylbenzamide is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of voltage-gated sodium channels. This results in a decrease in the excitability of neurons, leading to the observed anticonvulsant and analgesic effects. 2-chloro-N-cyclohexyl-4-methylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. This may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to reduce pain behaviors and inflammation. It has also been shown to decrease the frequency and severity of seizures in animal models of epilepsy. Furthermore, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to have a low toxicity profile and does not produce significant adverse effects at therapeutic doses.
実験室実験の利点と制限
2-chloro-N-cyclohexyl-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its properties can be easily manipulated through chemical modifications. Additionally, 2-chloro-N-cyclohexyl-4-methylbenzamide has a well-established safety profile, making it a suitable candidate for further investigation. However, one limitation of 2-chloro-N-cyclohexyl-4-methylbenzamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-chloro-N-cyclohexyl-4-methylbenzamide. In medicinal research, further investigation into its potential as a treatment for neuropathic pain and epilepsy is warranted. Additionally, its anti-inflammatory properties make it a promising candidate for the development of new anti-inflammatory drugs. In agricultural research, further investigation into its herbicidal and insecticidal properties may lead to the development of new, more effective pesticides. Finally, the development of new synthetic methods for 2-chloro-N-cyclohexyl-4-methylbenzamide may lead to the discovery of new compounds with improved properties and applications.
合成法
2-chloro-N-cyclohexyl-4-methylbenzamide can be synthesized through a simple reaction between 2-chloro-4-methylbenzoic acid and cyclohexylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond. The resulting product is purified through recrystallization and can be obtained in high yield and purity.
特性
IUPAC Name |
2-chloro-N-cyclohexyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBPOYWGHKVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)


![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)

![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)